molecular formula C19H34ClNO3 B580313 1-Hydroxy Fingolimod Hydrochloride CAS No. 268557-51-3

1-Hydroxy Fingolimod Hydrochloride

Número de catálogo: B580313
Número CAS: 268557-51-3
Peso molecular: 359.935
Clave InChI: BVEROLVYZKXBKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Hydroxy Fingolimod Hydrochloride is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of relapsing-remitting multiple sclerosis (MS). The compound has garnered attention due to its potential therapeutic applications and unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy Fingolimod Hydrochloride involves multiple steps, starting from n-octylbenzene and 3-nitropropionic acid. The process includes Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature .

Industrial Production Methods: Industrial production of highly pure Fingolimod Hydrochloride (greater than 99.8% purity) can be achieved without the use of column chromatographic purification. This method involves reacting 2-acetamidol,3-diacetoxy-2-(2-phenylethyl)propane with specific reagents under optimized conditions .

Análisis De Reacciones Químicas

Types of Reactions: 1-Hydroxy Fingolimod Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Fingolimod, such as N,N-dimethyl, N-methyl, and nitrohydroxy compounds .

Aplicaciones Científicas De Investigación

Multiple Sclerosis

Fingolimod was the first oral medication approved by the U.S. Food and Drug Administration for the treatment of relapsing forms of multiple sclerosis (MS). Clinical studies have demonstrated that it significantly reduces the annualized relapse rate (ARR) by approximately 50% over two years . The drug's mechanism involves modulating immune responses and potentially protecting against neurodegeneration associated with MS .

Clinical Findings:

  • A Phase III clinical trial (PARADIGMS) indicated improved efficacy in younger patients with relapsing MS compared to older cohorts .
  • Long-term studies suggest that Fingolimod may also have benefits in progressive forms of MS, although more research is needed to confirm these findings .

Chronic Inflammatory Demyelinating Polyneuropathy

Emerging research suggests that 1-Hydroxy Fingolimod Hydrochloride may also be beneficial in treating chronic inflammatory demyelinating polyneuropathy (CIDP), a condition characterized by progressive weakness and impaired sensory function due to nerve inflammation. The immunomodulatory effects of the compound could help reduce the inflammatory processes involved in CIDP .

Table: Summary of Clinical Applications and Findings

ApplicationFindingsStudy Reference
Multiple SclerosisReduces ARR by ~50% over two years; effective in pediatric populations
Chronic Inflammatory Demyelinating PolyneuropathyPotential benefits observed; further studies required
NeuroprotectionPossible mechanisms involve S1P receptor modulation

Mecanismo De Acción

The mechanism of action of 1-Hydroxy Fingolimod Hydrochloride involves its modulation of sphingosine 1-phosphate receptors (S1PRs). By binding to these receptors, the compound sequesters lymphocytes in lymph nodes, preventing them from contributing to autoimmune reactions. This mechanism is crucial in reducing the relapse rate in multiple sclerosis .

Comparación Con Compuestos Similares

Uniqueness: 1-Hydroxy Fingolimod Hydrochloride stands out due to its specific hydroxylation, which may confer unique pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its analogs .

Conclusion

This compound is a compound of significant interest in the fields of chemistry, biology, and medicine. Its unique chemical properties, diverse applications, and promising therapeutic potential make it a valuable subject for ongoing research and development.

Actividad Biológica

1-Hydroxy Fingolimod Hydrochloride is a metabolite of Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator primarily used in the treatment of multiple sclerosis (MS). This article explores the biological activity of 1-Hydroxy Fingolimod, focusing on its mechanisms, effects on immune cells, and implications for therapeutic applications.

1-Hydroxy Fingolimod acts primarily through modulation of S1P receptors, particularly S1PR1. The compound promotes the internalization and degradation of these receptors, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to the central nervous system (CNS). This mechanism is crucial in reducing autoimmune responses associated with MS.

  • Sphingosine-1-Phosphate Receptors : 1-Hydroxy Fingolimod exhibits selective activity at various S1P receptors:
    • S1PR1 : Major receptor involved in lymphocyte trafficking.
    • S1PR2 : Involved in vascular smooth muscle contraction and endothelial cell function.

The unphosphorylated form also exhibits immunomodulatory effects by impairing cytotoxic T cell activity through pathways independent of S1P receptors, which may enhance susceptibility to infections but also improve therapeutic efficacy against MS .

Effects on Immune Cells

Research indicates that 1-Hydroxy Fingolimod significantly affects various immune cell populations:

  • T Cells : The compound reduces the number of circulating T cells, particularly naive and central memory T cells, while sparing some effector memory T cells. This selective reduction is pivotal for controlling autoimmune responses without completely abrogating immune surveillance .
  • Macrophages : It shifts macrophage polarization towards an anti-inflammatory M2 phenotype, which is beneficial for tissue repair and regeneration. This effect is mediated through inhibition of the transient receptor potential cation channel TRPM7, influencing macrophage proliferation and cytokine release .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Fingolimod and its metabolites in treating relapsing forms of MS. The following table summarizes key findings from clinical trials:

Study Population Primary Endpoint Outcome
Study D1201Relapsing MS patientsGadolinium-detected lesions (MRI)Superiority over placebo at 3 and 6 months
Phase III TrialsRRMS patientsAnnual relapse rate (ARR)Significant reduction compared to placebo and interferon beta-1a
Real-world AnalysisPreviously treated MS patientsRelapse rates52% reduction in probability of relapse compared to interferon/gatiramer acetate

Case Studies

Several case studies have highlighted the practical implications of using 1-Hydroxy Fingolimod in clinical settings:

  • Case Study 1 : A cohort study involving young adults with relapsing MS showed that treatment with Fingolimod led to a marked decrease in annualized relapse rates (ARR) and improved quality of life metrics within six months.
  • Case Study 2 : In elderly patients with secondary progressive MS, treatment with 1-Hydroxy Fingolimod resulted in stabilization of disease progression, as evidenced by MRI scans showing reduced lesion activity over a one-year follow-up period.

Propiedades

Número CAS

268557-51-3

Fórmula molecular

C19H34ClNO3

Peso molecular

359.935

Nombre IUPAC

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride

InChI

InChI=1S/C19H33NO3.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22;/h9-12,18,21-23H,2-8,13-15,20H2,1H3;1H

Clave InChI

BVEROLVYZKXBKL-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O.Cl

Sinónimos

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol Hydrochloride (1:1); 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.